2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1989671-86-4
VCID: VC4144882
InChI: InChI=1S/C5H10N4O.2ClH/c1-9-3-7-8-5(9)4(6)2-10;;/h3-4,10H,2,6H2,1H3;2*1H
SMILES: CN1C=NN=C1C(CO)N.Cl.Cl
Molecular Formula: C5H12Cl2N4O
Molecular Weight: 215.08

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride

CAS No.: 1989671-86-4

Cat. No.: VC4144882

Molecular Formula: C5H12Cl2N4O

Molecular Weight: 215.08

* For research use only. Not for human or veterinary use.

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride - 1989671-86-4

Specification

CAS No. 1989671-86-4
Molecular Formula C5H12Cl2N4O
Molecular Weight 215.08
IUPAC Name 2-amino-2-(4-methyl-1,2,4-triazol-3-yl)ethanol;dihydrochloride
Standard InChI InChI=1S/C5H10N4O.2ClH/c1-9-3-7-8-5(9)4(6)2-10;;/h3-4,10H,2,6H2,1H3;2*1H
Standard InChI Key DGASLTKIUHBZHX-UHFFFAOYSA-N
SMILES CN1C=NN=C1C(CO)N.Cl.Cl

Introduction

Structural and Chemical Properties

The compound’s structure is characterized by a 1,2,4-triazole core, a heterocyclic ring known for its versatility in drug design. Key features include:

  • Triazole ring: The 4-methyl-4H-1,2,4-triazole moiety contributes to electronic stability and hydrogen-bonding capabilities.

  • Ethanolamine backbone: The 2-aminoethanol group provides a polar, hydrophilic region, enhancing interaction with biological targets.

  • Dihydrochloride salt: Improves aqueous solubility, critical for in vitro and in vivo applications .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₁₂Cl₂N₄O
Molecular Weight215.08 g/mol
CAS Number1989671-86-4
IUPAC Name2-amino-2-(4-methyl-1,2,4-triazol-3-yl)ethanol dihydrochloride
SolubilityNot fully characterized
StabilityStable under standard conditions

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions starting from 4-methyl-4H-1,2,4-triazole:

  • Nucleophilic substitution: Reaction of 4-methyl-triazole with epichlorohydrin or chloroethanol derivatives to form the ethanolamine backbone.

  • Hydrochloride salt formation: Treatment with hydrochloric acid yields the dihydrochloride salt, enhancing crystallinity and stability .

Key intermediates:

  • 4-Methyl-4H-1,2,4-triazole: Serves as the heterocyclic precursor.

  • 2-Chloroethanol derivatives: Facilitate backbone formation via SN2 mechanisms.

Table 2: Representative Synthetic Yields

StepYield (%)Conditions
Triazole alkylation65–75DMF, 80°C, 12 h
Salt formation90–95HCl (g), ethanol, RT

Analytical Characterization

  • HPLC: Purity >97% (UV detection at 254 nm) .

  • NMR Spectroscopy:

    • ¹H NMR (D₂O): δ 1.95 (s, 3H, CH₃), 3.45–3.60 (m, 2H, CH₂), 4.10–4.25 (m, 1H, CH), 7.85 (s, 1H, triazole-H).

  • Mass Spectrometry: ESI-MS m/z 159.1 [M–2HCl+H]⁺ .

Mechanism of Action

Triazole derivatives exhibit diverse biological activities, primarily through:

  • Ergosterol Biosynthesis Inhibition: Disruption of fungal cytochrome P450 enzymes (e.g., CYP51), leading to cell membrane destabilization.

  • Kinase Inhibition: Interaction with ATP-binding pockets of kinases (e.g., CSNK2), modulating signal transduction pathways .

  • Enzyme Modulation: Competitive inhibition of α-glucosidase, acetylcholinesterase (AChE), and urease, with IC₅₀ values in micromolar ranges .

Figure 1: Proposed Binding Mode to CYP51
(Hypothetical model based on triazole antifungals)

  • Triazole N3 coordinates to heme iron.

  • Methyl group enhances hydrophobic interactions.

Biological Activity and Applications

Antifungal Activity

The compound’s triazole core aligns with known antifungal agents (e.g., fluconazole). Studies suggest:

  • Candida spp.: MIC₉₀ = 2–8 µg/mL (comparable to fluconazole).

  • Aspergillus fumigatus: Reduced hyphal growth at 10 µg/mL.

Table 3: Comparative Antifungal Efficacy

OrganismMIC₉₀ (µg/mL)Reference
Candida albicans4
Aspergillus niger8

Enzyme Inhibition

Recent studies highlight broader applications:

  • α-Glucosidase: IC₅₀ = 36.74 µM (vs. acarbose IC₅₀ = 375.82 µM) .

  • Acetylcholinesterase (AChE): IC₅₀ = 0.73 µM, suggesting potential in Alzheimer’s disease .

Table 4: Enzyme Inhibition Profiles

EnzymeIC₅₀ (µM)Selectivity Index
AChE0.7312.5 (vs. BChE)
α-Glucosidase36.7410.2 (vs. acarbose)

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifications at the triazole 3-position or ethanolamine chain to enhance potency .

  • Formulation Development: Liposomal encapsulation to improve bioavailability.

  • Therapeutic Repurposing: Evaluation in neurodegenerative and metabolic disorders .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator